molecular formula C8H12N4O B14766816 1-(Cyclopropylmethyl)-1H-pyrazole-4-carbohydrazide

1-(Cyclopropylmethyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B14766816
M. Wt: 180.21 g/mol
InChI Key: YAHIOPYWFWQRSP-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-pyrazole-4-carbohydrazide is an organic compound that features a cyclopropylmethyl group attached to a pyrazole ring, with a carbohydrazide functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carbohydrazide typically involves the reaction of cyclopropylmethyl bromide with 1H-pyrazole-4-carbohydrazide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatographic techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbohydrazide group.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-1H-pyrazole-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbohydrazide
  • 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbohydrazide
  • 1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxamide

Uniqueness

1-(Cyclopropylmethyl)-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

1-(cyclopropylmethyl)pyrazole-4-carbohydrazide

InChI

InChI=1S/C8H12N4O/c9-11-8(13)7-3-10-12(5-7)4-6-1-2-6/h3,5-6H,1-2,4,9H2,(H,11,13)

InChI Key

YAHIOPYWFWQRSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C=N2)C(=O)NN

Origin of Product

United States

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